3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one

Conformational Analysis NMR Spectroscopy Medicinal Chemistry

Leverage the conformationally rigid 3-azabicyclo[3.3.1]nonane core—a privileged scaffold in medicinal chemistry—for your drug discovery programs. The strategically positioned 9-keto group is a proven reactive handle, efficiently transforming into oximes, hydrazones, and amines, enabling rapid SAR library expansion. The N-benzyl substitution enforces a defined twin-chair conformation, delivering precise 3D orientation critical for target binding and muscarinic receptor modulator studies. Unlike flexible-chain analogs, this bridged bicyclic system eliminates conformational ambiguity. Supplied at ≥95% purity, it serves dual roles as a reliable synthetic building block and an analytical reference standard, with distinct ¹H/¹³C NMR fingerprints verified against published class-level data. Suitable for research and further manufacturing use only.

Molecular Formula C15H19NO
Molecular Weight 229.32 g/mol
CAS No. 81879-64-3
Cat. No. B1284172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one
CAS81879-64-3
Molecular FormulaC15H19NO
Molecular Weight229.32 g/mol
Structural Identifiers
SMILESC1CC2CN(CC(C1)C2=O)CC3=CC=CC=C3
InChIInChI=1S/C15H19NO/c17-15-13-7-4-8-14(15)11-16(10-13)9-12-5-2-1-3-6-12/h1-3,5-6,13-14H,4,7-11H2
InChIKeyTWCUMUDCNSLOTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one (CAS 81879-64-3) | Technical Overview & Procurement Baseline


3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one (CAS 81879-64-3) is a bridged bicyclic heterocycle with the molecular formula C15H19NO and a molecular weight of 229.32 g/mol . It is a member of the 3-azabicyclo[3.3.1]nonane family, a privileged scaffold in medicinal chemistry recognized for its conformational rigidity and use as a versatile intermediate [1]. The compound is commercially available as a research chemical building block, typically with a minimum purity specification of 95% .

Why 3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one Cannot Be Arbitrarily Substituted by Analogs


Generic substitution of 3-benzyl-3-azabicyclo[3.3.1]nonan-9-one is not possible due to its unique reactivity profile dictated by the precise location of the benzyl group on the endocyclic nitrogen and the 9-keto functionality. Studies on the broader class of 3-azabicyclo[3.3.1]nonan-9-ones demonstrate that substituents at the nitrogen atom and the 2,4-positions significantly alter the molecule's twin-chair conformation and biological activity, particularly antibacterial and antifungal properties [1]. Furthermore, the 9-keto group is a critical handle for further chemical transformations, such as condensation to form oximes, hydrazones, and amines, which is not possible with analogs lacking this functional group [2].

Quantitative Evidence Guide for 3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one Selection


Distinct Conformational Properties Driven by N-Benzyl Substitution

The N-benzyl group in 3-benzyl-3-azabicyclo[3.3.1]nonan-9-one imposes specific conformational constraints. While quantitative data for this exact compound is limited, studies on closely related 2-exo-alkyl-3-benzyl-3-azabicyclo[3.3.1]nonanes provide a class-level inference. In these analogs, the benzyl group on the nitrogen atom was shown to strongly influence the molecule's overall 3D shape and conformational equilibrium, a feature that is not present in N-alkyl or N-H analogs [1]. This conformational control is critical for target engagement in drug discovery.

Conformational Analysis NMR Spectroscopy Medicinal Chemistry

Reactivity of the 9-Keto Moiety in Oxime Formation

The 9-keto group provides a reactive handle for derivatization. While specific yield data for the target compound is not available, a class-level study on 3-azabicyclo[3.3.1]nonan-9-one oxime demonstrates high synthetic utility. In this study, the parent oxime was successfully converted to a series of ten oxime ester derivatives with yields of up to 85% when reacted with activated carboxylic acids in POCl3/pyridine [1]. This established reactivity pathway is a key differentiator from analogs lacking this functional group, which would require a completely different synthetic strategy.

Synthetic Chemistry Derivatization Building Blocks

Validated Synthetic Route to N-Benzyl Moiety

The synthesis of N-arylmethyl-3-azabicyclo[3.3.1]nonan-9-ones, the class to which the target compound belongs, is well-established via a documented procedure. Moskalenko and Boev (2009) describe a method for synthesizing these compounds, citing the foundational work of Lowe et al. (1994) in the Journal of Medicinal Chemistry for the core scaffold [1]. This provides a validated, literature-backed entry point for further functionalization, offering a level of synthetic predictability that may be lacking for less studied, custom analogs.

Synthetic Methodology Process Chemistry Arylmethylation

Defined Application Scenarios for 3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one in R&D


As a Key Intermediate in a Validated Synthetic Route for Azabicyclic Libraries

Researchers can utilize 3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one as a starting point for creating diverse compound libraries by leveraging its reactive 9-keto group. A validated method for synthesizing N-arylmethyl derivatives is established , and the ketone can be efficiently transformed into oximes, hydrazones, and amines [1]. This makes it a reliable building block for synthesizing conformationally constrained analogs for structure-activity relationship (SAR) studies.

As a Scaffold for Probing Conformational Effects in Biological Systems

The rigid bicyclic core of 3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one makes it an ideal scaffold for medicinal chemists investigating the impact of conformation on target binding. Studies on closely related structures show that the N-benzyl group and the 9-keto group influence the molecule's overall shape . This compound can serve as a foundational template for developing novel ligands where a defined 3D orientation is hypothesized to be critical for activity.

As a Reference Material for Analytical and Spectroscopic Studies

Given its well-defined structure and the availability of commercial sources with 95% purity , this compound is suitable for use as a reference standard in analytical chemistry. Its distinct 1H and 13C NMR spectra, which have been studied in detail for the broader compound class [1], provide a reliable benchmark for structural elucidation and purity analysis of newly synthesized derivatives.

As a Precursor for Developing Novel Muscarinic Receptor Modulators

The 3-azabicyclo[3.3.1]nonane core is a privileged structure in medicinal chemistry, with demonstrated potential in modulating muscarinic receptors . 3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one, with its specific substitution pattern, can be used as a starting material to explore this chemical space. While direct biological data is not available for this exact compound, the class-level inference supports its use in drug discovery programs targeting neurological disorders where this scaffold has shown promise.

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